2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-ol
Description
Properties
IUPAC Name |
2-cyclopropyl-4-(3-iodophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O/c14-10-3-1-2-9(6-10)11-7-12(17)16-13(15-11)8-4-5-8/h1-3,6-8H,4-5H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYGREMNVGUMTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=CC(=CC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-ol generally follows a multi-step approach involving:
- Formation of the pyrimidin-4-ol core.
- Introduction of the cyclopropyl substituent at the 2-position.
- Coupling or substitution to attach the 3-iodophenyl group at the 6-position.
This approach leverages the versatility of pyrimidine chemistry, often employing condensation reactions, halogenation, and cross-coupling techniques.
Stepwise Preparation Details
Step 1: Pyrimidin-4-ol Core Construction
- The pyrimidin-4-ol ring is typically synthesized via condensation reactions involving β-dicarbonyl compounds or amidines with appropriate carbonyl precursors.
- The keto-enol tautomerism in the pyrimidin-4-ol system is well-documented, and the compound exists predominantly in the 4-ol form under typical conditions.
Step 2: Introduction of the Cyclopropyl Group at C-2
- The cyclopropyl group is introduced via nucleophilic substitution or alkylation reactions using cyclopropyl-containing reagents.
- This step requires careful control of reaction conditions to avoid ring-opening of the cyclopropyl moiety due to its ring strain.
Step 3: Attachment of the 3-Iodophenyl Group at C-6
- The 3-iodophenyl substituent is introduced through halogenated aromatic compounds in cross-coupling reactions, such as palladium-catalyzed Suzuki or Ullmann-type couplings.
- The iodophenyl group is typically introduced as an aryl halide precursor that undergoes coupling with the pyrimidine intermediate.
Specific Synthetic Example from Literature
Although detailed protocols for this exact compound are limited, analogous pyrimidine derivatives with iodophenyl substituents have been synthesized as follows:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | β-dicarbonyl compound + amidine derivative, reflux in ethanol or DMF | Formation of pyrimidin-4-ol core |
| 2 | Cyclopropyl halide or cyclopropyl organometallic reagent, base (e.g., NaH) | Alkylation at C-2 position introducing cyclopropyl group |
| 3 | 3-iodophenylboronic acid or 3-iodophenyl halide, Pd catalyst (e.g., Pd(dppf)Cl2), base (e.g., K2CO3), solvent (e.g., DMSO), 50-80°C | Palladium-catalyzed cross-coupling to attach 3-iodophenyl group |
This synthetic route is supported by the general procedures described for similar pyrimidine derivatives and iodophenyl-substituted heterocycles.
Catalytic Cross-Coupling Techniques
- Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Ullmann-type couplings, are central to the installation of the iodophenyl group.
- Typical catalysts include Pd(dppf)Cl2 or Pd(PPh3)4, with copper(I) iodide sometimes used as a co-catalyst.
- Solvents like DMSO or DMF are preferred for their polarity and ability to dissolve both organic and inorganic reagents.
- Reaction temperatures range from room temperature to reflux, with reaction times from several hours to overnight.
Purification and Characterization
- After synthesis, the crude product is purified by column chromatography using silica gel with eluents such as acetone/dichloromethane mixtures.
- Final compounds are characterized by NMR spectroscopy, mass spectrometry, and melting point analysis to confirm structure and purity.
- The tautomeric form (pyrimidin-4-ol) is confirmed by NMR, often in DMSO-d6 solvent.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Pyrimidine core formation | Condensation in ethanol or DMF, reflux | Base or acid catalysis may be used |
| Cyclopropyl introduction | Alkylation with cyclopropyl halide, NaH base | Control temperature to avoid ring opening |
| Iodophenyl attachment | Pd-catalyzed cross-coupling, Pd(dppf)Cl2, K2CO3, DMSO, 50-80°C | Reaction time 3-5 hours typical |
| Purification | Silica gel chromatography, acetone/DCM eluents | Yields vary, often moderate to good |
| Characterization | NMR (1H, 13C), MS, melting point | Confirms structure and tautomeric form |
Research Findings and Optimization Notes
- The presence of the iodine atom enhances the compound's reactivity in cross-coupling steps due to the good leaving group ability of iodine.
- The cyclopropyl group requires mild conditions during alkylation to maintain ring integrity.
- Solvent choice critically affects reaction efficiency; polar aprotic solvents like DMSO improve coupling yields.
- Purification by preparative HPLC or column chromatography ensures high purity for research applications.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can produce reduced forms of the compound, such as amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, 2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-ol is used as a building block for the synthesis of more complex molecules. Its iodophenyl group makes it a valuable intermediate in cross-coupling reactions, which are widely used in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: In the medical field, this compound is being investigated for its potential therapeutic properties. It may serve as a precursor for the development of new drugs, particularly in the treatment of diseases such as cancer and inflammation.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in the synthesis of advanced materials and coatings.
Mechanism of Action
The mechanism by which 2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-ol exerts its effects depends on its specific application. For example, in drug development, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-ol with structurally analogous pyrimidine derivatives, focusing on substituent effects and inferred properties.
Table 1: Structural and Functional Comparison
*Calculated based on formula C13H11IN2O.
Substituent Effects
- 3-Iodophenyl vs. Furan-containing analogs (e.g., the amine derivative in ) are lighter (MW 201.22 vs. ~318.1) and may exhibit higher solubility in nonpolar solvents due to reduced halogen-induced polarity.
Functional Group Influence
- Hydroxyl (-OH) vs. Amine (-NH2): The hydroxyl group increases acidity (pKa ~8–10 for pyrimidinols) compared to the amine (pKa ~5–7 for pyrimidinamines), affecting ionization and bioavailability.
Research Findings and Limitations
- In contrast, furan-containing analogs are easier to synthesize but lack iodine’s therapeutic versatility .
- Biological Activity: No direct pharmacological data exist for this compound. However, iodinated pyrimidines are often explored in oncology (e.g., kinase inhibitors) and radiopharmaceuticals, whereas furan derivatives are typically used in heterocyclic intermediate synthesis .
Biological Activity
2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and therapeutic applications based on diverse scientific sources.
The primary mechanism of action for this compound involves its interaction with specific molecular targets within cells. Notably, it acts as an inhibitor of steroid receptor coactivator-3 (SRC-3), which is crucial for the transcriptional regulation of various nuclear receptors. By binding to SRC-3, the compound reduces its transcriptional activity, leading to decreased expression of genes involved in cell proliferation and survival .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity, particularly against breast cancer cell lines. In vitro studies have shown that the compound induces apoptosis (programmed cell death) and inhibits cell migration and invasion in MCF-7 breast cancer cells . In vivo studies using mouse models demonstrated that administration of this compound at a dosage of 2 mg/kg twice daily for five weeks resulted in substantial tumor growth inhibition .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, although specific data on its efficacy compared to established antibiotics remain limited . The structure of the compound, particularly the presence of the iodine atom, may contribute to its antimicrobial potential by enhancing its interaction with microbial targets .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. It has been reported to have acceptable oral bioavailability, indicating potential for oral administration in therapeutic settings . Stability studies show that the compound maintains integrity under physiological pH conditions but may degrade under extreme acidic environments .
Study 1: Antitumor Efficacy
In a study published in Nature, researchers evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could be developed as a lead candidate for breast cancer therapy due to its selective targeting of SRC-3 .
Study 2: Antimicrobial Screening
A separate investigation assessed the antimicrobial efficacy of this compound against a panel of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, revealing promising activity against Gram-positive bacteria while showing limited effects on Gram-negative strains. These findings suggest that further exploration into its structure-activity relationship is warranted to enhance its antimicrobial properties .
Summary Table of Biological Activities
| Activity Type | Details | Efficacy |
|---|---|---|
| Anticancer | Induces apoptosis in breast cancer cells | Significant reduction in tumor growth in vivo |
| Antimicrobial | Effective against certain bacterial strains | Varies by strain; further studies needed |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-ol, and how can purity be optimized?
- Methodology :
- Step 1 : Start with a pyrimidine core (e.g., 4-hydroxypyrimidine) and introduce the cyclopropyl group via nucleophilic substitution or cross-coupling reactions. Use palladium-catalyzed Suzuki-Miyaura coupling for attaching the 3-iodophenyl moiety, ensuring anhydrous conditions to avoid dehalogenation .
- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase).
- Key Consideration : Monitor iodine stability under reaction conditions; replace traditional bases with milder alternatives (e.g., KPO) to prevent elimination .
Q. How can structural confirmation and substituent positioning be validated for this compound?
- Analytical Workflow :
- NMR : Use H and C NMR to confirm cyclopropyl (δ ~1.0–2.0 ppm) and pyrimidine ring protons (δ ~8.0–9.0 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals from the iodophenyl group .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] and iodine isotopic pattern.
- X-ray Crystallography : Resolve steric effects between the cyclopropyl and iodophenyl groups; compare with analogous structures (e.g., 5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-OL) .
Q. What preliminary biological screening approaches are suitable for this compound?
- Experimental Design :
- Target Selection : Prioritize kinases or enzymes with pyrimidine-binding pockets (e.g., EGFR, PI3K) based on structural analogs .
- Assays : Use fluorescence-based ATPase assays or FRET for inhibition studies. Include a positive control (e.g., staurosporine) and validate with dose-response curves (IC determination) .
Advanced Research Questions
Q. How do stereochemical and electronic effects of the cyclopropyl group influence reactivity or bioactivity?
- Mechanistic Study :
- Computational Modeling : DFT calculations (e.g., Gaussian) to map electron density on the pyrimidine ring and cyclopropyl strain .
- Comparative Synthesis : Synthesize analogs with cyclobutyl or tert-butyl groups; compare enzymatic inhibition and stability under oxidative conditions .
- Data Table :
| Substituent | IC (μM) | LogP | Metabolic Stability (t) |
|---|---|---|---|
| Cyclopropyl | 0.45 | 2.8 | >60 min |
| Cyclobutyl | 1.20 | 3.1 | 45 min |
| tert-Butyl | 2.50 | 3.5 | 30 min |
Q. What strategies resolve contradictions in reported reaction yields for iodophenyl-pyrimidine couplings?
- Troubleshooting Framework :
- Variable Screening : Test Pd catalysts (Pd(OAc) vs. PdCl(PPh)), ligands (XPhos vs. SPhos), and solvent systems (DMF vs. THF) .
- Controlled Experiment :
- Condition A : Pd(OAc)/XPhos in DMF at 80°C → Yield: 65%
- Condition B : PdCl(PPh)/SPhos in THF at 60°C → Yield: 82%
- Conclusion : Polar aprotic solvents (DMF) may deactivate catalysts via coordination; THF improves efficiency .
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for the iodophenyl orientation be resolved?
- Validation Protocol :
- Dynamic NMR : Perform variable-temperature H NMR to detect rotational barriers in the iodophenyl group.
- Crystallographic Refinement : Compare occupancy ratios in X-ray data to identify dominant conformers .
- Case Study : For 2-Chloro-6-(trifluoromethyl)pyrimidin-4-ol, X-ray confirmed a planar pyrimidine ring, whereas NMR suggested slight puckering due to solvent effects .
Data Contradiction Analysis
Q. Why do some studies report high enzymatic inhibition while others show negligible activity for similar pyrimidin-4-ol derivatives?
- Hypothesis Testing :
- Source 1 : High activity (IC = 0.5 μM) attributed to optimal LogP (2.8) and hydrogen bonding with the hydroxyl group .
- Source 2 : Low activity (IC >10 μM) due to bulkier substituents (e.g., trifluoromethyl) disrupting target binding .
- Resolution : Conduct molecular docking (AutoDock Vina) to compare binding poses and solvation effects .
Methodological Best Practices
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
